4-methyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzenesulfonamide
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Overview
Description
4-METHYL-N-[5-OXO-2-PHENYL-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL]BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, an imidazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-N-[5-OXO-2-PHENYL-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these steps include trifluoromethylating agents, sulfonyl chlorides, and various catalysts to facilitate the reactions under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-METHYL-N-[5-OXO-2-PHENYL-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL]BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-METHYL-N-[5-OXO-2-PHENYL-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL]BENZENE-1-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-METHYL-N-[5-OXO-2-PHENYL-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This interaction can disrupt normal biological processes, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring structure and exhibit similar biological activities.
Sulfonamide Derivatives: Sulfonamide antibiotics such as sulfamethoxazole also contain the sulfonamide group and are used for their antimicrobial properties.
Uniqueness
4-METHYL-N-[5-OXO-2-PHENYL-1-PROPYL-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-IMIDAZOL-4-YL]BENZENE-1-SULFONAMIDE is unique due to the presence of the trifluoromethyl group, which can enhance its metabolic stability and bioavailability. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C20H20F3N3O3S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
4-methyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)imidazol-4-yl]benzenesulfonamide |
InChI |
InChI=1S/C20H20F3N3O3S/c1-3-13-26-17(15-7-5-4-6-8-15)24-19(18(26)27,20(21,22)23)25-30(28,29)16-11-9-14(2)10-12-16/h4-12,25H,3,13H2,1-2H3 |
InChI Key |
NRLAWDIXJGENSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NC(C1=O)(C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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